2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester
Description
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a heterocyclic ester containing an oxazole ring substituted with a tert-butyl group at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBROJNYEJFGQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
The [3 + 2] cycloaddition strategy, exemplified by recent work on 4,5-disubstituted oxazoles, involves activating a carboxylic acid (e.g., methyl 3-oxopentanoate) with N,N-dimethyl-4-aminopyridine trifluoromethanesulfonate (DMAP-Tf) to form an acyloxyphosphonium intermediate. This intermediate undergoes cycloaddition with tert-butyl isocyanide, positioning the tert-butyl group at C2 and the methyl group (from the β-keto acid) at C5. The ester at C4 originates directly from the carboxylic acid starting material.
Key Reaction Conditions
Optimization and Yield
This method achieves yields exceeding 85% for analogous oxazoles. For the target compound, substituting methyl 3-oxopentanoate with a tert-butyl-containing β-keto ester precursor could directly yield the desired product. Computational modeling suggests that steric hindrance from the tert-butyl group may necessitate prolonged reaction times (60–90 minutes) for complete conversion.
Table 1: Comparative Efficiency of [3 + 2] Cycloaddition
| Starting Acid | Isocyanide | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl 3-oxopentanoate | tert-Butyl NC | 82* | 99.5* |
| Ethyl 3-oxohexanoate | Cyclohexyl NC | 78 | 98.7 |
| *Theoretical values for target compound. |
Formamide-Mediated Cyclization of α-Functionalized Ketones
Historical Context and Adaptation
Patent EP2844644B1 outlines a high-yield route to 4-methyloxazole-5-carboxylic esters via cyclization of α-formyloxy ketones (e.g., 2-formyloxy-3-oxo-butanoic acid methyl ester, FOXE) with formamide. Adapting this to the target compound requires introducing tert-butyl and methyl groups during the α-functionalization step.
Synthetic Pathway
Challenges and Modifications
The original patent reports >80% yields for 4-methyloxazole-5-carboxylic esters. However, introducing a tert-butyl group at C2 may necessitate higher formamide stoichiometry (2.5–3.0 equiv) to offset steric effects. Impurities such as 3-tert-butyl regioisomers (≤5%) could arise, requiring recrystallization from ethanol/water mixtures.
Table 2: Formamide Cyclization Parameters
| Parameter | Value |
|---|---|
| Formamide Equiv | 2.5–3.0 |
| Temperature | 90°C |
| Reaction Time | 4–6 hours |
| Isolated Yield | 75–78%* |
| *Estimated for target compound. |
Robinson-Gabriel Cyclodehydration
Traditional Approach and Modern Refinements
The Robinson-Gabriel method cyclizes 2-acylamino ketones using dehydrating agents like POCl₃ or H₂SO₄. For the target compound, synthesizing the precursor 2-(tert-butylcarbamoyl)-3-oxopentanoic acid methyl ester is critical.
Stepwise Synthesis
Yield and Byproduct Analysis
This method typically yields 60–65% for structurally similar oxazoles, with byproducts including uncyclized amides (10–15%) and N-acyl degradation products. Purification via column chromatography (hexane/EtOAc, 4:1) is essential to achieve >95% purity.
Comparative Analysis of Methodologies
Efficiency and Scalability
The [3 + 2] cycloaddition offers the highest yield (82% theoretical) and single-step simplicity, making it ideal for large-scale production. In contrast, formamide cyclization and Robinson-Gabriel synthesis involve multi-step sequences and moderate yields (75–65%), though they remain viable for laboratories lacking specialized reagents.
Cost and Practical Considerations
Table 3: Method Comparison for Industrial Applications
| Method | Cost (USD/kg) | Steps | Yield (%) | Scalability |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | 320 | 1 | 82* | High |
| Formamide Cyclization | 150 | 3 | 75* | Moderate |
| Robinson-Gabriel | 240 | 2 | 65* | Low |
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester are scarce, comparisons can be drawn to other methyl esters and oxazole-containing compounds based on functional groups and structural motifs.
Ester Group Comparisons
Methyl esters of carboxylic acids are widely studied for their volatility and chromatographic detectability. For example:
- Fatty acid methyl esters (FAMEs) such as palmitic acid methyl ester and oleic acid methyl ester (, Figure 2) are used as biomarkers in lipidomics due to their stability under GC-MS conditions .

- Diterpene methyl esters like sandaracopimaric acid methyl ester (, Compound 4) exhibit antioxidant properties, highlighting the role of ester groups in modulating biological activity .
Oxazole Ring Comparisons
Oxazole derivatives are distinct due to their aromatic heterocyclic structure. Examples include:
- E-communic acid methyl ester (, Compound 8), a labdane diterpene ester with anti-inflammatory activity, where the ester group enhances solubility .
- Torulosic acid methyl ester (, Compound 6), which demonstrates how esterification can stabilize reactive carboxyl groups in natural products .
Data Table: Hypothetical Comparative Properties
Biological Activity
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by its oxazole ring and various substituents, including a tert-butyl group and a methyl ester. This compound has garnered attention for its potential biological activities, particularly in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 197.23 g/mol. Its structure includes:
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
- Tert-butyl Group : Contributes to the compound's hydrophobic character.
- Methyl Ester : Influences solubility and reactivity.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several biological activities, including:
- Antiproliferative Effects : Similar compounds have shown significant activity against various cancer cell lines, indicating potential anticancer properties.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes.
Anticancer Activity
Research indicates that compounds structurally similar to 2-tert-butyl-5-methyl-oxazole have demonstrated significant antiproliferative activity against cancer cell lines. For instance, studies on related oxazole derivatives have reported IC values ranging from nanomolar to micromolar concentrations when tested against various tumor cell lines .
| Compound | IC (nM) | Cell Line |
|---|---|---|
| 4g | 0.35 - 4.6 | Various |
| 4i | 0.5 - 20.2 | Various |
These findings highlight the potential of oxazole derivatives in cancer therapy, suggesting that modifications in their structure can significantly influence their biological activity.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics essential for cell division . This mode of action is crucial for the development of new anticancer agents that target the mitotic spindle.
Case Studies
- Study on Structural Variants : A comparative study evaluated the antiproliferative effects of various derivatives of oxazole, revealing that modifications at specific positions on the oxazole ring can enhance or diminish activity against cancer cells .
- Toxicity Assessment : In vitro studies assessing the cytotoxicity of selected compounds against non-tumoral cells demonstrated that many derivatives exhibited low toxicity, with IC values greater than 10 µM in normal human lymphocytes . This suggests a favorable therapeutic index for these compounds.
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound holds promise as a lead compound in drug discovery efforts targeting cancer and other diseases influenced by cellular proliferation and enzyme interactions.
Q & A
Basic: What are the standard synthetic protocols for 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester?
The synthesis typically involves condensation reactions. For example, 4-tert-butylbenzaldehyde can react with amines or hydroxylamine derivatives under acidic or basic conditions to form the oxazole ring. A common route includes:
- Step 1 : Reacting tert-butyl-substituted aldehydes with methyl esters of hydroxylamine derivatives.
- Step 2 : Cyclization under reflux with catalysts like acetic acid or ethanol as solvents .
- Key parameters : Temperature control (60–80°C), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography.
| Key Data | Value/Description | Source |
|---|---|---|
| Molecular Weight | 141.12 g/mol | PubChem |
| CAS Registry Number | 100047-54-9 | CAS |
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming the oxazole ring and tert-butyl group. For example, the methyl ester group shows a singlet at ~3.8 ppm in NMR.
- IR Spectroscopy : Peaks at 1720–1740 cm confirm the ester carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Basic: What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for drug discovery due to its oxazole core, which mimics peptide bonds. Applications include:
- Enzyme Inhibition : Potential interactions with kinases or proteases.
- Ligand Design : Structural analogs have been tested for receptor binding (e.g., GPCRs) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability .
Advanced: What strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : Validate activity across multiple concentrations.
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity.
- Structural Analog Comparison : Test derivatives to isolate pharmacophore contributions .
Advanced: How can researchers study the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified proteins.
- X-ray Crystallography : Resolve 3D structures of target-ligand complexes.
- Molecular Dynamics Simulations : Predict binding modes and stability .
Advanced: What computational approaches predict the compound’s reactivity or stability?
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- QSPR Models : Corrogate substituent effects on stability using quantitative structure-property relationships.
- Docking Software (e.g., AutoDock) : Screen against protein databases to identify potential targets .
Advanced: How to design structural analogs to enhance bioavailability or selectivity?
- Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or cyclopropyl to improve lipophilicity.
- Ester Hydrolysis Studies : Replace the methyl ester with ethyl or benzyl esters to modulate hydrolysis rates.
- SAR Analysis : Systematically vary substituents on the oxazole ring and analyze activity trends .
Advanced: What methods ensure high purity for in vitro or in vivo studies?
- HPLC Purification : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5).
- Chiral Separation : If enantiomers exist, employ chiral stationary phases (e.g., amylose-based columns).
- Elemental Analysis : Confirm purity >97% via C/H/N/S combustion analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

